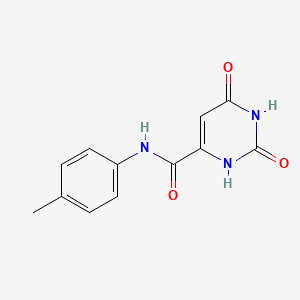

![molecular formula C16H20N2O5 B5516860 methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5516860.png)

methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate, also known as AH11110A, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of nitrobenzoate compounds and has been found to have interesting biological properties.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

The study by Kim, Han, and Krische (2009) demonstrates the use of cyclometallated iridium catalysts for anti-diastereo- and enantioselective carbonyl crotylation, which can be related to the synthesis and manipulation of complex molecules similar to methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate (Kim, Han, & Krische, 2009). This process highlights the potential for creating chiral centers near nitrobenzoate functionalities, which is crucial in synthesizing active pharmaceutical ingredients and other biologically active molecules.

Materials Science and Corrosion Inhibition

Kalia et al. (2020) explored oxadiazole derivatives for controlling mild steel dissolution, indicating the potential application of related nitrobenzoate compounds in corrosion inhibition (Kalia et al., 2020). The study's findings suggest that the manipulation of nitrobenzoate and related structures could enhance the development of new materials with improved resistance to chemical degradation.

Chemical Analysis and Detection

Wang, Wang, and Xian (2018) developed a fluorescent and chromogenic probe for CN- detection, showcasing the role of nitrobenzoate derivatives in creating sensors for environmental and biological analysis (Wang, Wang, & Xian, 2018). The study highlights the potential for using structurally related compounds in the detection and quantification of hazardous substances.

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 3-(cycloheptylcarbamoyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-23-16(20)12-8-11(9-14(10-12)18(21)22)15(19)17-13-6-4-2-3-5-7-13/h8-10,13H,2-7H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPUHPFGSYIOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5516796.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5516800.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5516809.png)

![4-{[1-(4-ethylbenzyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5516813.png)

![N-{(3S*,4R*)-1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5516837.png)

![4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5516842.png)

![{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-pyridinecarboxamide](/img/structure/B5516861.png)

![N-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5516867.png)

![6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5516877.png)